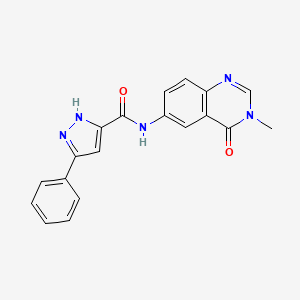![molecular formula C22H21N3O B11002866 2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11002866.png)
2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MTIE , is a complex organic compound with a fused indole and pyridoindole ring system. Let’s break down its structure:
Structure:
!Compound Structure)
This compound features an indole moiety (the 2-methyl-1H-indol-3-yl group) fused to a tetrahydro-2H-pyrido[4,3-b]indole ring. The presence of both aromatic and saturated rings makes it intriguing for various applications.
準備方法
Synthetic Routes:
Indole Synthesis: The indole portion can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Pyridoindole Formation: The tetrahydro-2H-pyrido[4,3-b]indole ring can be constructed through a variety of methods, such as Pictet–Spengler condensation or intramolecular cyclization.
Final Assembly: The two fragments are then coupled using appropriate reagents and conditions.
Industrial Production:
MTIE is not commonly produced industrially due to its specialized applications. research laboratories synthesize it for scientific investigations.
化学反応の分析
MTIE undergoes several reactions:
Oxidation: It can be oxidized to form an indole-2-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites.
Major Products: These reactions lead to various derivatives, including substituted indoles and pyridoindoles.
科学的研究の応用
MTIE finds applications in:
Medicine: It exhibits anticancer properties by interfering with cell cycle regulation and apoptosis pathways.
Neuroscience: Researchers study its effects on neurotransmitter systems.
Chemical Biology: MTIE serves as a scaffold for designing novel compounds.
作用機序
分子標的: MTIEは、細胞シグナル伝達、DNA修復、アポトーシスに関与する特定のタンパク質と相互作用します。
経路: 細胞の増殖、生存、炎症に関連する経路を調節します。
6. 類似の化合物との比較
MTIEのユニークさは、縮合環系にあります。類似の化合物には、次のようなものがあります。
カルバゾール: 別の縮合インドール系。
キノリン: 関連する複素環化合物。
類似化合物との比較
MTIE’s uniqueness lies in its fused ring system. Similar compounds include:
Carbazole: Another fused indole system.
Quinoline: A related heterocyclic compound.
特性
分子式 |
C22H21N3O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H21N3O/c1-14-17(15-6-2-4-8-19(15)23-14)12-22(26)25-11-10-21-18(13-25)16-7-3-5-9-20(16)24-21/h2-9,23-24H,10-13H2,1H3 |
InChIキー |
YMGYPUHYQQMESZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11002793.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11002794.png)
![N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11002798.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)

![(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide](/img/structure/B11002844.png)
![N-(4-fluorobenzyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002853.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B11002855.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11002859.png)

![1-(3-chlorophenyl)-N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002890.png)
